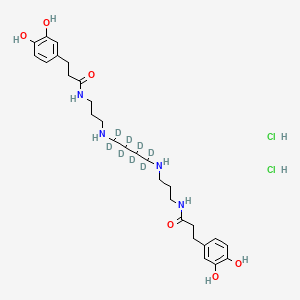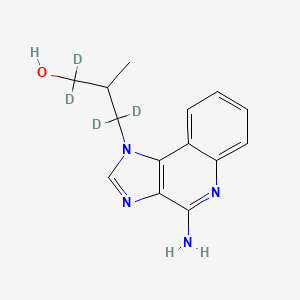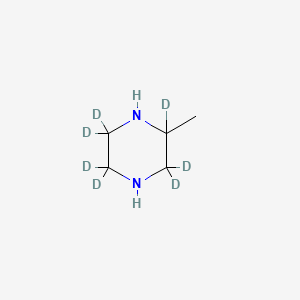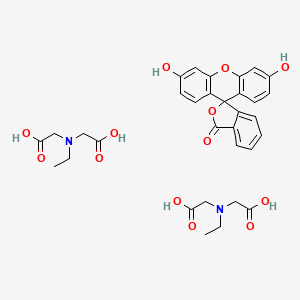
Kukoamine A-d8 (dihydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Kukoamine A-d8 (dihydrochloride) is a deuterium-labeled derivative of Kukoamine A, a naturally occurring spermine alkaloid. Kukoamine A is known for its various pharmacological properties, including antihypertensive, anti-inflammatory, and antioxidant activities . The deuterium labeling in Kukoamine A-d8 enhances its stability and allows for its use in various scientific research applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Kukoamine A-d8 (dihydrochloride) involves the deuteration of Kukoamine A. The process typically starts with the preparation of Kukoamine A, which is synthesized through a multi-step process. The initial step involves the reaction of spermine with formaldehyde to form terminal cyclic-secondary amines. These amines then react with 3,4-dimethoxycinnamoyl chloride to form an intermediate compound. This intermediate undergoes a Knoevenagel reaction to form dicaffeoylspermine, which is subsequently reduced to Kukoamine A .
For the deuteration process, deuterium oxide (D2O) is used to replace the hydrogen atoms in Kukoamine A, resulting in the formation of Kukoamine A-d8. The final product is then converted to its dihydrochloride salt form by reacting with hydrochloric acid .
Industrial Production Methods
Industrial production of Kukoamine A-d8 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of commercial reagents and ambient reaction conditions to achieve high yields with minimal purification efforts . The deuteration step is carefully controlled to ensure the incorporation of deuterium atoms, enhancing the compound’s stability and efficacy in research applications .
化学反応の分析
Types of Reactions
Kukoamine A-d8 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound back to its original form or to other reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Kukoamine A-d8, which can be further analyzed for their pharmacological properties .
科学的研究の応用
Kukoamine A-d8 (dihydrochloride) has a wide range of scientific research applications, including:
作用機序
Kukoamine A-d8 (dihydrochloride) exerts its effects through several molecular targets and pathways:
Inhibition of Trypanothione Reductase: The compound acts as a potent inhibitor of trypanothione reductase, an enzyme crucial for the survival of certain parasites.
Neuroprotective Effects: It protects against NMDA-induced neurotoxicity by down-regulating GluN2B-containing NMDA receptors and phosphorylating the PI3K/Akt/GSK-3β signaling pathway.
Anti-Inflammatory and Antioxidant Activities: The compound reduces oxidative stress and inflammation by modulating the expression of various cytokines and enzymes.
類似化合物との比較
Kukoamine A-d8 (dihydrochloride) can be compared with other similar compounds, such as:
Kukoamine B: Another naturally occurring spermine alkaloid with similar antioxidant and cytoprotective effects.
The uniqueness of Kukoamine A-d8 lies in its deuterium labeling, which enhances its stability and efficacy in various research applications .
特性
分子式 |
C28H44Cl2N4O6 |
|---|---|
分子量 |
611.6 g/mol |
IUPAC名 |
3-(3,4-dihydroxyphenyl)-N-[3-[[1,1,2,2,3,3,4,4-octadeuterio-4-[3-[3-(3,4-dihydroxyphenyl)propanoylamino]propylamino]butyl]amino]propyl]propanamide;dihydrochloride |
InChI |
InChI=1S/C28H42N4O6.2ClH/c33-23-9-5-21(19-25(23)35)7-11-27(37)31-17-3-15-29-13-1-2-14-30-16-4-18-32-28(38)12-8-22-6-10-24(34)26(36)20-22;;/h5-6,9-10,19-20,29-30,33-36H,1-4,7-8,11-18H2,(H,31,37)(H,32,38);2*1H/i1D2,2D2,13D2,14D2;; |
InChIキー |
HBTFLNFDZKITRE-JRDXKIQOSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])NCCCNC(=O)CCC1=CC(=C(C=C1)O)O)C([2H])([2H])NCCCNC(=O)CCC2=CC(=C(C=C2)O)O.Cl.Cl |
正規SMILES |
C1=CC(=C(C=C1CCC(=O)NCCCNCCCCNCCCNC(=O)CCC2=CC(=C(C=C2)O)O)O)O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(azidomethyl)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12399035.png)



![(2R,3S,5R)-2-[2-chloro-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12399061.png)

![[(1R,2R,3E,7S,11E,13S,15S)-2-hydroxy-7-methyl-5-oxo-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-15-yl] pyridin-3-ylmethyl carbonate](/img/structure/B12399075.png)
![[(2S,4S,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12399084.png)





![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12399112.png)
